molecular formula C9H12N2O B12943475 2-(Azetidin-3-yl)-4-methoxypyridine

2-(Azetidin-3-yl)-4-methoxypyridine

Cat. No.: B12943475
M. Wt: 164.20 g/mol
InChI Key: PCHPZKCDNAXGNP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-methoxypyridine is a chemical building block of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a fused azetidine-pyridine structure, a scaffold recognized for its relevance in targeting the central nervous system . Compounds incorporating an azetidine ring linked to a pyridine moiety have been extensively investigated as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . The α4β2-nAChR is the most abundant nicotinic receptor in the brain and a prominent therapeutic target for neurological conditions . Research on similar structures has shown that such molecules can act as partial agonists or antagonists at these receptors, leading to exploration for applications in smoking cessation, cognitive enhancement, and as potential antidepressants . The structural motif present in this compound serves as a critical intermediate for synthesizing more complex molecules aimed at developing novel therapeutic agents. As a building block, it enables researchers to explore structure-activity relationships (SAR) to optimize potency and subtype selectivity . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. The product is provided with a guaranteed high purity level. Please refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-methoxypyridine

InChI

InChI=1S/C9H12N2O/c1-12-8-2-3-11-9(4-8)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3

InChI Key

PCHPZKCDNAXGNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2CNC2

Origin of Product

United States

Contextualization of Azetidine and Methoxypyridine Scaffolds in Medicinal Chemistry

The foundation for understanding the significance of 2-(Azetidin-3-yl)-4-methoxypyridine lies in the established roles of its constituent parts in medicinal chemistry. Both the azetidine (B1206935) and methoxypyridine moieties are considered "privileged scaffolds," meaning they are frequently found in biologically active compounds. ufrj.br

The azetidine ring is a four-membered nitrogen-containing saturated heterocycle. nih.gov Historically, its synthesis was considered challenging, which limited its exploration. nih.gov However, recent advancements in synthetic methodologies have made it more accessible to medicinal chemists. nih.govacs.org The azetidine scaffold offers several distinct advantages:

Structural Rigidity and Three-Dimensionality: The strained nature of the four-membered ring imparts a degree of conformational rigidity, which can lead to more specific interactions with biological targets. nih.gov It also provides a valuable three-dimensional exit vector, allowing chemists to explore chemical space in ways that flat aromatic rings cannot.

Metabolic Stability: Unlike analogous larger rings, azetidines can be less susceptible to metabolic degradation by enzymes, which can improve the pharmacokinetic profile of a drug candidate. enamine.net

Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, influencing solubility and target engagement.

The pyridine (B92270) ring is one of the most common heterocyclic structures found in pharmaceuticals and plays a crucial role in the agrochemical and pharmaceutical industries. dovepress.comnih.gov The introduction of a methoxy (B1213986) substituent creates the methoxypyridine scaffold, which offers further opportunities for molecular tuning:

Modulation of Electronic Properties: The methoxy group is an electron-donating group that can alter the electron density of the pyridine ring, influencing its reactivity and its ability to participate in key interactions such as pi-stacking or hydrogen bonding.

Improved Physicochemical Properties: The methoxypyridine motif has been shown to improve properties such as aqueous solubility and cell permeability, which are critical for drug development. nih.govnih.gov In some cases, replacing a fluorophenyl group with a methoxypyridine scaffold has led to compounds with better activity and solubility. nih.gov

Bioisosteric Replacement: The pyridine ring itself is often used as a bioisostere for a phenyl ring, introducing a polar nitrogen atom that can improve metabolic stability, enhance permeability, or address protein-binding issues. dovepress.com

The strategic combination of these two scaffolds is a deliberate approach to create novel molecules with potentially superior and finely-tuned properties for biological investigation.

Table 1: Key Features of Azetidine and Methoxypyridine Scaffolds

ScaffoldKey CharacteristicsAdvantages in Medicinal Chemistry
AzetidineFour-membered, saturated nitrogen heterocycle- Imparts molecular rigidity and 3D character
  • Can enhance metabolic stability enamine.net
  • Acts as a versatile synthetic building block nih.gov
  • MethoxypyridineElectron-rich aromatic heterocycle- Improves physicochemical properties like solubility nih.gov
  • Modulates electronic character for target binding
  • Common "privileged" structure in pharmaceuticals ufrj.brdovepress.com
  • Molecular Interactions and Biological Target Engagement of 2 Azetidin 3 Yl 4 Methoxypyridine

    Hypothesized Binding Modes with Biological Macromolecules

    No studies describing or hypothesizing the binding modes of 2-(Azetidin-3-yl)-4-methoxypyridine with proteins or other biological macromolecules have been identified.

    Enzyme Inhibition and Activation Mechanisms

    There is no available data on the effects of this compound on enzyme activity, including any potential inhibitory or activation mechanisms.

    Receptor Agonism, Antagonism, and Modulation Profiles

    Specific data on the interaction of this compound with any receptor is not present in the available literature.

    Investigation of Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity (e.g., α4β2-nAChRs)

    While numerous compounds containing azetidine (B1206935) and pyridine (B92270) rings have been investigated for their selectivity towards nicotinic acetylcholine receptor subtypes, no such studies have been published for this compound.

    Exploration of Other G-Protein Coupled Receptors (GPCRs) and Ion Channels

    There is no information regarding the activity of this compound at other G-protein coupled receptors or ion channels.

    Modulation of Chemokine Receptors (e.g., CCR6)

    No data exists in the scientific literature concerning the modulatory effects of this compound on chemokine receptors such as CCR6.

    Interactions with Nucleic Acids and Lipids

    Information regarding the potential interactions of this compound with nucleic acids or lipids is not available.

    Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yl 4 Methoxypyridine Derivatives

    Impact of Substitutions on the Azetidine (B1206935) Ring

    Variations at the Azetidine-3-position and Effects on Target Affinity

    Research has shown that even minor alterations to the substitution at the 3-position of the azetidine ring can significantly impact binding affinity. For instance, in a series of compounds targeting nAChRs, replacement of the azetidine ring with a larger pyrrolidine (B122466) or a bicyclic amine ring, such as 3-azabicyclo[3.1.0]hex-2-yl, resulted in a substantial decrease in binding affinity at β2*-nAChRs. nih.gov This suggests that the smaller azetidine ring is optimal for potent binding in this series. nih.gov

    Further studies on related scaffolds have explored the introduction of various substituents. For example, in a series of 3-(4-methoxyphenyl)azetidine-containing thiourea (B124793) derivatives designed as VEGFR-2 inhibitors, substitutions on the azetidine ring were critical for activity. biointerfaceresearch.com

    Table 1: Effect of Azetidine Ring Modifications on nAChR Binding Affinity
    Compound IDAzetidine Ring ModificationTargetBinding Affinity (Ki, nM)
    Azetidine Analog Unsubstituted azetidin-3-ylα4β2-nAChRHigh
    Pyrrolidine Analog Pyrrolidin-3-ylα4β2-nAChRDecreased
    Bicyclic Analog 3-Azabicyclo[3.1.0]hex-2-ylα4β2-nAChR>300-fold decrease

    Data synthesized from findings where smaller azetidine rings conferred higher potency compared to larger or bicyclic amine rings. nih.gov

    N-Substitution Effects on Biological Activity

    Substitution on the nitrogen atom of the azetidine ring is another critical determinant of biological activity. In several series of nAChR ligands, N-methylation of the azetidine has been shown to be detrimental to binding affinity. nih.gov This suggests that a free secondary amine on the azetidine is preferred for optimal interaction with the receptor. nih.gov

    Conversely, in other chemical series, N-substitution is a key feature for enhancing specific biological activities. For instance, in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the nature of the N-substituent (e.g., N-methyl vs. N-benzyl) influenced their antiviral and cytostatic activities. nih.gov

    Table 2: Impact of Azetidine N-Substitution on Biological Activity
    Compound SeriesN-SubstitutionEffect on Activity
    nAChR Ligands N-MethylReduced binding affinity. nih.gov
    Antiviral Azetidin-2-ones N-Methyl, N-BenzylModulated antiviral and cytostatic activity. nih.gov

    Influence of Pyridine (B92270) Ring Modifications

    The pyridine ring serves as a crucial scaffold in this class of compounds, and its modification offers a versatile strategy for fine-tuning pharmacological properties. researchgate.netdovepress.comtandfonline.comnih.gov

    Positional Isomerism of Azetidinyl Attachment on Pyridine

    The point of attachment of the azetidinyl group to the pyridine ring is a key determinant of activity. While the prompt specifies 2-(azetidin-3-yl)-4-methoxypyridine, related research on pyridyl ethers highlights the importance of the substitution pattern. For instance, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) is a potent ligand for nAChRs. acs.org Studies on related imidazopyridazines have shown that attachment of a side chain at the 3-position can be crucial for inhibitory activity, whereas attachment at the 4-position can be detrimental. core.ac.uk The regioselectivity of reactions on substituted pyridines is influenced by the electronic and steric nature of the existing substituents, which in turn dictates the feasibility of synthesizing different positional isomers. gu.senih.govacs.org

    Modifications and Substitutions at the Methoxy-Pyridine Moiety

    Modifications to the methoxy-pyridine moiety have been extensively explored to enhance potency, selectivity, and metabolic stability. The methoxy (B1213986) group itself can influence activity; for example, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the methoxy protons were identifiable in NMR spectra, confirming their position and influence on the electronic environment of the ring. mdpi.com

    Introduction of substituents on the pyridine ring has been a fruitful strategy. Halogenation at the 2-, 5-, or 6-positions of 3-(2(S)-azetidinylmethoxy)pyridine has been shown to yield compounds with subnanomolar affinity for nAChRs. acs.org Specifically, 2-fluoro, 5-halo, and 6-halo analogues were found to be highly potent. acs.orgnih.gov In contrast, bulkier halogens at the 2-position (chloro, bromo, iodo) led to a significant decrease in affinity, suggesting a steric clash in the receptor binding pocket. acs.org

    Furthermore, the introduction of an amino group at the 5-position of the pyridine ring in related 3-alkoxypyridine derivatives has led to potent and selective α4β2-nAChR ligands. nih.govnih.govacs.org

    Table 3: Effect of Pyridine Ring Substitutions on nAChR Affinity
    Parent CompoundSubstitutionPositionResulting Affinity (Ki)
    3-(2(S)-Azetidinylmethoxy)pyridineFluoro246 pM. nih.gov
    3-(2(S)-Azetidinylmethoxy)pyridineChloro2Substantially lower affinity. acs.org
    3-(2(S)-Azetidinylmethoxy)pyridineBromo2Substantially lower affinity. acs.org
    3-(2(S)-Azetidinylmethoxy)pyridineIodo2Substantially lower affinity. acs.org
    3-(2(S)-Azetidinylmethoxy)pyridineHalo (F, Cl, Br)5Subnanomolar affinity (11-210 pM). acs.org
    3-(2(S)-Azetidinylmethoxy)pyridineHalo (F, Cl, Br)6Subnanomolar affinity (11-210 pM). acs.org

    Role of Linker Chemistry Between Azetidine and Pyridine Scaffolds

    The nature of the chemical linker connecting the azetidine and pyridine rings is another critical element in the SAR of this compound class. While the parent compound in the title implies a direct bond, many active analogues feature a linker, such as an ether or a carbamoyl (B1232498) group.

    In a series of isoxazolylpyridine ether derivatives, the length and composition of the alkoxy chain linking a pyrrolidine ring to the pyridine influenced binding affinities. nih.gov Similarly, for a series of ethyl 6-piperazinylnicotinates, a urea (B33335) linker was found to be central to binding at the P2Y12 receptor, with variations in the linker, such as replacement with a sulfonylurea, impacting aqueous solubility and chemical stability. gu.se The linker can also play a role in forming key interactions, such as hydrophobic interactions with residues in the binding pocket of target proteins. biointerfaceresearch.com The conformational flexibility imparted by the linker can also allow for better adaptation to diverse binding sites.

    Preclinical Pharmacological Investigations of 2 Azetidin 3 Yl 4 Methoxypyridine and Derivatives

    In vitro Pharmacological Profiling

    In vitro studies are fundamental in elucidating the pharmacological profile of novel chemical entities. For 2-(azetidin-yl)-4-methoxypyridine and its analogs, these assessments have focused on their interactions with specific receptors and enzymes, as well as their ability to modulate cellular signaling pathways.

    Receptor Binding Assays and Functional Assays in Cell Lines

    The primary molecular targets identified for 2-(azetidin-3-yl)-4-methoxypyridine derivatives are nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.govuchile.cl

    Receptor binding assays, often utilizing radiolabeled ligands such as [³H]epibatidine or [¹²⁵I]-Epb, have been instrumental in determining the binding affinities of these compounds for various nAChR subtypes. nih.govacs.org Studies on a series of halogenated analogues of 3-(2(S)-azetidinylmethoxy)pyridine, a structurally related compound, have demonstrated that substituents at the 5 or 6-position of the pyridine (B92270) ring, as well as a 2-fluoro substitution, result in subnanomolar affinity for nAChRs in rat brain membranes. acs.org For instance, these ligands exhibit Ki values ranging from 11 to 210 pM. acs.org

    A derivative, 2-[¹⁸F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-FA), has shown a high affinity for α4β2 nAChR binding sites, with a Ki value of 7.1 x 10⁻¹¹ M, which is higher than that of nicotine (B1678760) and another analog, Nifene. nih.gov The binding affinity of these compounds is influenced by the nature of the azacycle in the alkoxy part of the 3-alkoxy-5-aminopyridine-based analogs. nih.gov For example, while compounds with five-membered and four-membered azacycles can exhibit comparable binding affinities, the presence of an N-methyl group on the azetidine (B1206935) ring can reduce binding affinity. nih.govcore.ac.uk

    Functional assays in cell lines, such as those expressing specific human nAChR subtypes (e.g., SH-EP1-hα4β2 cells), are crucial for characterizing the intrinsic activity of these compounds. nih.gov Ion flux assays, measuring ⁸⁶Rb⁺ efflux, have been used to determine whether a compound acts as an agonist or antagonist and to quantify its potency (EC₅₀) and efficacy (Emax). nih.govnih.gov For example, AMOP-H-OH, a derivative, has been shown to be a partial agonist at human α4β2-nAChRs. nih.gov Some derivatives have been identified as potent partial agonists with high selectivity for the α4β2 subtype over other nAChR subtypes like α3β4*. nih.govresearchgate.net The functional activity of these compounds is often assessed by their ability to inactivate receptor responses to a full agonist after a period of pre-incubation. nih.gov

    Table 1: nAChR Binding Affinities and Functional Data for this compound Derivatives

    CompoundReceptor SubtypeAssay TypeKi (nM)EC₅₀ (nM)Reference
    Halogenated 3-(2(S)-azetidinylmethoxy)pyridine analogsnAChRs (rat brain)[³H]epibatidine binding0.011 - 0.210- acs.org
    2-[¹⁸F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-FA)α4β2[¹²⁵I]-Epb binding0.071- nih.gov
    AMOP-H-OHα4β2⁸⁶Rb⁺ efflux-Partial agonist nih.gov
    Compound 64 (3-alkoxy-5-aminopyridine derivative)α4β2[³H]-epibatidine binding1.2- nih.gov

    Enzyme Assays for Target Validation and Specificity

    While the primary focus has been on nAChRs, derivatives of the this compound scaffold have also been investigated for their effects on various enzymes. These enzyme assays are critical for validating new potential therapeutic targets and assessing the specificity of the compounds.

    For example, a derivative, GLPG1690, which is a 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile, has been identified as a potent inhibitor of the enzyme autotaxin (ATX). acs.org ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various diseases, including fibrosis. acs.org In biochemical assays, GLPG1690 demonstrated an IC₅₀ of 27 nM against ATX. acs.org Further studies showed it to be a competitive inhibitor with a Ki of 15 nM. acs.org The inhibitory activity was also confirmed in plasma assays from different species. acs.org

    Additionally, the potential for these compounds to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, has been evaluated. Some imidazo[1,2-a]pyridine (B132010) derivatives were found to exhibit time-dependent inhibition (TDI) of CYP3A4, a liability that was addressed through structural modifications. acs.org

    Table 2: Enzyme Inhibition Data for Derivatives

    CompoundTarget EnzymeAssay TypeIC₅₀ (nM)Ki (nM)Reference
    GLPG1690Autotaxin (ATX)Biochemical Assay2715 acs.org
    Imidazo[1,2-a]pyridine derivativesCYP3A4TDI AssayPositive- acs.org

    Cellular Assays for Pathway Modulation

    The ability of this compound derivatives to modulate intracellular signaling pathways is an important aspect of their preclinical pharmacological profile. Cellular assays are employed to investigate these effects and to understand the downstream consequences of receptor or enzyme interaction.

    One significant pathway that has been explored in relation to pyridine-containing compounds is the WNT signaling pathway. acs.org The WNT pathway is crucial in cell proliferation, differentiation, and tumorigenesis. A high-throughput cell-based reporter assay for WNT pathway activity led to the discovery of a 3,4,5-trisubstituted pyridine derivative as an inhibitor of this pathway. acs.org The activity of this compound was confirmed by demonstrating its ability to inhibit the transcription of cMYC, a known WNT target gene, in a dose-dependent manner. acs.org

    Furthermore, in the context of nAChR modulation, cellular assays can reveal the consequences of long-term exposure to these ligands. For instance, studies have shown that chronic exposure to nAChR agonists can lead to receptor upregulation, which can be quantified in cell lines. nih.govbiorxiv.org The trapping of certain weak-base nAChR ligands within intracellular acidic vesicles, such as the Golgi apparatus, has also been demonstrated in cellular models, providing insights into their long-term cellular effects. nih.govbiorxiv.org

    In vivo Studies in Animal Models

    Following promising in vitro results, the pharmacological effects of this compound and its derivatives are further investigated in living organisms. These in vivo studies are essential for assessing the pharmacodynamics and mechanism of action in a complex biological system.

    Pharmacodynamic Assessments in Relevant Preclinical Models

    Pharmacodynamic studies in animal models have provided evidence for the potential therapeutic effects of these compounds. For instance, a derivative of 3-alkoxy-5-aminopyridine, compound 64, exhibited antidepressant-like effects in the mouse forced swim test, a commonly used preclinical model for depression. nih.govcore.ac.uk This finding suggests that selective modulation of α4β2-nAChRs may have therapeutic potential for mood disorders. nih.gov

    In another example, the autotaxin inhibitor GLPG1690 was evaluated in a mouse model of bleomycin-induced pulmonary fibrosis. acs.org In vivo administration of this compound led to a sustained reduction of LPA levels in the plasma, demonstrating its target engagement in a living system. acs.org The compound was shown to be efficacious in this disease model, reducing extracellular matrix deposition in the lungs. acs.org

    Mechanism-of-Action Studies in Animal Systems

    To confirm that the observed in vivo effects are mediated by the intended molecular target, mechanism-of-action studies are conducted in animal models. A key technique used for this purpose is positron emission tomography (PET) imaging with radiolabeled versions of the compounds.

    For derivatives of this compound targeting nAChRs, PET studies using ¹¹C-labeled or ¹⁸F-labeled ligands have been performed in rats. biorxiv.orgnih.gov These studies allow for the visualization and quantification of receptor occupancy in the brain. Blocking studies, where a selective α4β2-nAChR agonist like cytisine (B100878) is co-administered, have shown a significant reduction in the uptake of the radiolabeled ligand in nAChR-rich brain regions such as the thalamus. nih.gov This provides strong evidence that the in vivo binding is specifically mediated by nAChRs. nih.gov These imaging studies also help in understanding the in vivo kinetics and distribution of the compounds, which is crucial for their development as therapeutic agents or diagnostic tools. biorxiv.orgnih.gov

    Exploration of Neuropharmacological Effects (e.g., effects on neurotransmitter systems)

    The primary neuropharmacological target of this compound and its analogs is the nicotinic acetylcholine receptor (nAChR), with a particular emphasis on the α4β2 subtype, which is highly prevalent in the central nervous system. nih.gov These receptors are ligand-gated ion channels that play a crucial role in various brain functions, including cognition, memory, and behavior. nih.gov Alterations in α4β2-nAChR density and function have been implicated in several neurological and psychiatric disorders. nih.govcore.ac.uk

    Derivatives of 3-(azetidinylmethoxy)pyridine have been identified as potent ligands for nAChRs. acs.org For instance, the parent compound A-85380, 3-(2(S)-azetidinylmethoxy)pyridine, shows high affinity for these receptors. acs.org Research has demonstrated that halogen substitution on the pyridine ring, particularly at the 5 or 6-position, can yield compounds with subnanomolar affinity for rat brain nAChRs, with Kᵢ values ranging from 11 to 210 pM. acs.org

    Functional studies characterize many of these compounds as partial agonists at the α4β2-nAChR. nih.govnih.gov This partial agonism may be attributed to selectivity for the high-sensitivity (α4)₃(β2)₂ isoform of the receptor over the low-sensitivity (α4)₂(β2)₃ isoform. core.ac.uknih.gov For example, AMOP-H-OH (sazetidine-A) was identified as a novel partial agonist with high selectivity for α4β2- over α3β4*-nAChRs. core.ac.uk Further structure-activity relationship (SAR) studies on derivatives of AMOP-H-OH led to the identification of compounds with high potency and selectivity for the α4β2-nAChR. core.ac.uk

    Modifications to the core structure have been extensively explored to optimize neuropharmacological properties. Ring expansion of the azetidine to a pyrrolidine (B122466) resulted in a significant decrease in potency at β2*-containing nAChRs. nih.gov However, N-methylation of the subsequent pyrrolidine ring restored the high binding affinities. nih.gov Replacing the metabolically susceptible acetylene (B1199291) bond in some analogs with a substituted isoxazole (B147169) ring, as seen in compound 4 (from the study), maintained high potency and selectivity as an α4β2-nAChR partial agonist (Kᵢ = 0.7 nM, EC₅₀ = 36 nM). nih.gov This work highlights the importance of the azetidine ring for potent binding. nih.gov

    The following table summarizes the in vitro binding affinities and functional activities of selected this compound derivatives at various nAChR subtypes.

    CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (% of ACh response)Reference
    AMOP-H-OH (sazetidine-A) α4β2HighPartial AgonistNot specified core.ac.uk, nih.gov
    Compound 4 (isoxazolylpyridine ether derivative) α4β20.736Partial Agonist nih.gov
    Compound 13 (isoxazolylpyridine ether derivative) α4β223.1Not specifiedNot specified nih.gov
    Compound 23 (N-methyl pyrrolidine derivative) α4β2Low single digit nMNot specifiedNot specified nih.gov
    Compound 64 (3-alkoxy-5-aminopyridine derivative) rat α4β21.2Not specifiedNot specified core.ac.uk
    Compound 64 (3-alkoxy-5-aminopyridine derivative) human α4β2 (HS)~100-fold selectiveNot specifiedNot specified core.ac.uk
    A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) nAChRsHighNot specifiedNot specified acs.org
    2-fluoro analogue of A-85380 rat brain nAChRs11 - 210 pMNot specifiedNot specified acs.org

    This table is interactive. Click on the headers to sort the data.

    Drug Metabolism and Pharmacokinetics (DMPK) in Preclinical Species (excluding human data)

    The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a critical component of preclinical development. nuvisan.comnih.gov Understanding the DMPK properties of this compound and its derivatives is essential for optimizing their potential as therapeutic agents. sygnaturediscovery.com

    The metabolic stability of drug candidates is a key factor influencing their in vivo half-life and oral bioavailability. drughunter.com The inclusion of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a medicinal chemistry strategy often employed to improve pharmacokinetic properties, including metabolic stability. researchgate.net

    Studies on related heterocyclic compounds have shown that metabolic liabilities can be identified and mitigated through structural modification. For example, in a series of mGluR5 antagonists, high microsomal metabolism was an issue, which was addressed by replacing certain substituents to enhance metabolic stability. gu.se Similarly, for oxetane (B1205548) derivatives, a related strained ring system, metabolite identification studies revealed that 2-monosubstituted oxetanes could undergo ring scission, while 3-substituted examples were more stable in human liver microsomes. acs.org

    For some strained ring systems, metabolism can occur via conjugation without prior bioactivation by cytochrome P450 enzymes. nih.gov For instance, a spiro-azetidine compound was shown to undergo glutathione (B108866) S-transferase-catalyzed conjugation directly. nih.gov While specific metabolite identification data for this compound is not extensively detailed in the provided context, the general principles of heterocycle metabolism suggest that potential sites of oxidation would include the pyridine ring and the methoxy (B1213986) group, as well as potential N-dealkylation or oxidation of the azetidine ring. researchgate.netacs.org The design of derivatives often focuses on blocking these metabolically labile positions. nih.gov For example, replacing a metabolically liable hydroxyl group on a side chain with a fluoromethyl group was a successful strategy in one series of azetidine-containing nAChR partial agonists. nih.gov

    The following table presents available data on the metabolic stability of related compounds in preclinical in vitro systems.

    Compound SeriesIn Vitro SystemFindingReference
    mGluR5 Antagonists (Pyridine Derivatives) MicrosomesHigh microsomal metabolism was an issue, addressed by structural modification. gu.se
    Oxetane Derivatives Human Liver Microsomes3-substituted oxetanes were more metabolically stable than 2-substituted derivatives. acs.org
    2-(2-pyridylsulfonyl)oxetane Rat HepatocytesDid not present a metabolic liability. acs.org
    Imidazothiadiazole Derivatives Rat/Human Liver MicrosomesOptimization led to compounds with improved DMPK properties. nih.gov

    This table is interactive. Click on the headers to sort the data.

    Preclinical in vivo studies in animal models provide crucial information on the absorption and distribution of drug candidates. sygnaturediscovery.com Good preclinical pharmacokinetic profiles are a prerequisite for advancing a compound toward clinical development. nih.gov

    For several series of related compounds, in vivo pharmacokinetic data from rats are available. In the development of antimalarial imidazothiadiazole derivatives, lead compounds were identified that demonstrated excellent in vivo pharmacokinetics. nih.govcore.ac.ukacs.org For example, compound 3 in that series showed a single-dose ED₉₀ of 5.3 mg/kg against P. falciparum infected mice, indicative of good absorption and distribution to the site of action. core.ac.ukacs.org Another optimized compound, INE963 , exhibited a long half-life across species. nih.govacs.org

    In a separate program, the JAK1 inhibitor AZD4205 was reported to have good preclinical pharmacokinetics, which supported its advancement as a drug candidate. nih.gov The distribution of nAChR ligands to the central nervous system is also a key consideration. PET imaging studies with radiolabeled nAChR ligands, such as derivatives of 3-(azetidinylmethoxy)pyridine, have been conducted in baboons to assess brain penetration and regional distribution. nih.govnih.gov These studies confirmed that the ligands could cross the blood-brain barrier and engage with their target receptors in the brain. nih.gov

    The table below summarizes preclinical pharmacokinetic parameters for selected related compounds.

    CompoundSpeciesRoute of AdministrationCmax (Concentration)AUC (Exposure)Half-life (T₁/₂)Reference
    INE963 VariousNot SpecifiedNot SpecifiedNot SpecifiedLong nih.gov, acs.org
    AZD4205 VariousNot SpecifiedGood PK profileGood PK profileGood PK profile nih.gov
    Compound 3 (ITD derivative) MouseOralNot SpecifiedNot SpecifiedNot Specified core.ac.uk, acs.org

    Derivative Synthesis and Diversification Strategies for Advanced Research

    Parallel Synthesis and Combinatorial Chemistry Libraries

    Parallel synthesis and combinatorial chemistry are foundational techniques for rapidly generating large libraries of related compounds, enabling high-throughput screening and efficient structure-activity relationship (SAR) studies. rsc.orggoogle.com While specific large-scale combinatorial libraries based on 2-(azetidin-3-yl)-4-methoxypyridine are not extensively documented in public literature, the principles of these methodologies are readily applicable to its scaffold. The synthetic accessibility of the azetidine (B1206935) nitrogen and potential for substitution on the pyridine (B92270) ring make it an ideal candidate for such diversification efforts.

    A typical approach would involve a multi-step synthesis where the core scaffold is first prepared, followed by parallel reactions to introduce a wide array of building blocks. The secondary amine of the azetidine ring is a key diversification point, readily undergoing reactions such as acylation, sulfonylation, reductive amination, and alkylation. These reactions can be performed in parallel using a diverse set of reactants (e.g., acid chlorides, sulfonyl chlorides, aldehydes, alkyl halides) to generate a library of N-substituted derivatives. A second point of diversification could involve replacing the methoxy (B1213986) group on the pyridine ring or introducing additional substituents, although this often requires more complex synthesis from earlier precursors.

    The design of these libraries focuses on creating structural diversity to probe interactions with biological targets. bham.ac.uk For example, in the development of inhibitors for the enzyme Autotaxin, a library of imidazo[1,2-a]pyridine (B132010) derivatives was synthesized to explore the SAR, leading to the discovery of potent compounds. researchgate.net A similar strategy applied to this compound would enable the exploration of its potential against a wide range of biological targets.

    Diversification Point Reaction Type Example Reactants Resulting Moiety
    Azetidine NitrogenAcylationAcetyl chloride, Benzoyl chlorideAmide
    Azetidine NitrogenSulfonylationMethanesulfonyl chlorideSulfonamide
    Azetidine NitrogenReductive AminationBenzaldehyde, CyclohexanoneSubstituted Amine
    Pyridine RingNucleophilic Aromatic Substitution (SNAr)Various nucleophiles (requires activating group)Substituted Pyridine

    Bioisosteric Replacements in this compound Scaffold

    Bioisosteric replacement is a crucial strategy in medicinal chemistry used to modify a compound's physicochemical properties, potency, selectivity, and metabolic stability without drastically altering its ability to interact with the primary biological target. drughunter.comspirochem.com This involves substituting a functional group or substructure with another that has similar steric and electronic characteristics. For the this compound scaffold, bioisosteric replacements can be considered for both the azetidine and the 4-methoxypyridine (B45360) moieties.

    Azetidine Ring Bioisosteres: The azetidine ring is a small, strained nitrogen-containing heterocycle that provides rigidity and can serve as a bioisosteric replacement for other cyclic amines like pyrrolidine (B122466) or piperidine. chemrxiv.org It is often favored for its ability to improve properties such as aqueous solubility. tcichemicals.com Spirocyclic structures containing azetidine have been used as bioisosteres for piperazine. tcichemicals.com In some contexts, replacing a 3-oxyazetidine with a 3-aminoazetidine has been a successful strategy to eliminate a chiral center while retaining activity. cambridgemedchemconsulting.com

    4-Methoxypyridine Bioisosteres: The pyridine ring is a common feature in many bioactive compounds but can be susceptible to metabolic oxidation. beilstein-journals.org Modern drug design often involves replacing the pyridine ring with other heterocycles to enhance metabolic stability. beilstein-journals.org Common replacements include isoxazoles, isothiazoles, and various diazines like pyrimidines. beilstein-journals.org Furthermore, there is a growing trend to replace planar aromatic rings with three-dimensional, saturated bioisosteres to improve pharmacokinetic properties by increasing the fraction of sp³-hybridized carbons (Fsp³). tcichemicals.com Rigid, non-aromatic scaffolds such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) are increasingly used as bioisosteres for para-substituted benzene (B151609) rings, a strategy that could be adapted for the 4-substituted pyridine system. tcichemicals.comnih.gov

    Original Scaffold Moiety Potential Bioisostere Rationale for Replacement Reference
    AzetidineOxetane (B1205548)Introduce different heteroatom, modify H-bonding tcichemicals.com
    AzetidinePyrrolidine / PiperidineAlter ring size and conformational flexibility chemrxiv.org
    AzetidineSpiro[3.3]heptaneIncrease 3D character, remove basic nitrogen tcichemicals.com
    4-Methoxypyridine2-MethoxypyrimidineModulate electronics and metabolic stability beilstein-journals.org
    4-Methoxypyridine5-MethoxyisoxazoleAlter metabolic profile, change H-bond acceptors beilstein-journals.org
    4-MethoxypyridineBicyclo[1.1.1]pentaneIncrease Fsp³ character, improve solubility/metabolism nih.gov
    Methoxy GroupFluoro GroupMimic steric size, alter electronics cambridgemedchemconsulting.com

    Fragment-Based Drug Discovery (FBDD) Leveraging the Core Structure

    Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). openaccessjournals.com FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govnih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. gardp.org

    The this compound scaffold is an excellent candidate for inclusion in a fragment library. Its low molecular weight, structural rigidity, and defined vector points for chemical modification fit the profile of an ideal fragment. The scaffold presents hydrogen bond acceptors (pyridine nitrogen) and donors (azetidine N-H), which are key features for establishing initial binding interactions with a protein target.

    Once a fragment like this compound is identified as a binder, several strategies can be employed for optimization:

    Fragment Growing: This involves adding chemical functionality to the fragment to extend its structure into an adjacent pocket of the protein's binding site, thereby increasing affinity. For this scaffold, growth could occur by adding substituents to the azetidine nitrogen.

    Fragment Linking: If another fragment is found to bind in a nearby site, the two can be connected via a chemical linker to create a single, high-affinity molecule. The azetidine or pyridine ring could serve as an anchor point for such a linker.

    FBDD Strategy Application to Core Structure Example Modification
    Fragment Screening Include this compound in a library to screen against a target protein.Use biophysical methods (e.g., NMR, X-ray crystallography) to detect binding.
    Fragment Growing Add substituents to the initial hit to gain additional interactions with the target.Synthesize derivatives with extensions from the azetidine nitrogen to probe a nearby hydrophobic pocket.
    Fragment Linking Connect the core structure to another identified fragment that binds in a neighboring pocket.Design a linker to connect the azetidine nitrogen of the core scaffold to a second, unrelated fragment.

    Prodrug Design Concepts for Optimized Delivery to Research Targets

    A prodrug is an inactive or less active precursor of a drug that is converted into its active form in the body through metabolic processes. This strategy is often used to overcome issues with pharmacokinetics, such as poor solubility, low permeability, or rapid metabolism. acs.orgnih.gov The pyridine ring is a common motif in many drugs, and various prodrug strategies have been developed for pyridine-containing compounds. rsc.orgnih.gov

    The this compound structure offers two primary handles for prodrug design: the secondary amine of the azetidine and the basic nitrogen of the pyridine ring.

    Modification of the Azetidine Nitrogen: The secondary amine can be derivatized to form functionalities that are cleaved in vivo. For example, attaching a phosphate (B84403) group via a cleavable linker could dramatically increase aqueous solubility for parenteral administration. Amino acid conjugates could also be used to hijack nutrient transporters to improve oral absorption.

    Modification of the Pyridine Nitrogen: The pyridine nitrogen can be N-alkylated with a promoiety that is later cleaved. For instance, in the development of TYK2 inhibitors, a phosphate prodrug strategy was designed to improve solubility at elevated pH. acs.org Another approach involves the formation of N-oxides or pyridinium (B92312) salts that are metabolically reduced back to the parent pyridine.

    Prodrug Strategy Target Handle on Scaffold Promoieties Goal of Modification Reference
    Phosphate Prodrugs Azetidine or Pyridine Nitrogen (via linker)Phosphate esters (e.g., POM-prodrug)Enhance aqueous solubility, improve oral absorption acs.org
    Amino Acid Conjugates Azetidine NitrogenAmino acids (e.g., Valine, Leucine)Target amino acid transporters for improved uptake
    N-Acyloxyalkoxy Prodrugs Azetidine NitrogenAcyloxyalkoxy groupsImprove lipophilicity and passive diffusion
    Self-Immolative Prodrugs Azetidine or Pyridine NitrogenTrimethyl lock-based systemsControlled release at the target site acs.org

    Conjugation Chemistry for Probe Development

    Chemical probes are essential tools for studying biological systems. They are created by attaching a reporter molecule—such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinker—to a bioactive scaffold. rsc.org The this compound scaffold can be readily functionalized to generate such probes.

    The nucleophilic secondary amine on the azetidine ring is the most straightforward site for conjugation. It can react with a variety of electrophilic partners attached to reporter groups:

    N-Hydroxysuccinimide (NHS) esters: These react with the amine to form a stable amide bond.

    Isothiocyanates (ITC): These react to form a thiourea (B124793) linkage.

    Sulfonyl chlorides: These form stable sulfonamides.

    A specific example in the literature demonstrates the conjugation of a scaffold containing both an azetidine and a methoxypyridine to a Nile Red-based fluorophore. chemrxiv.org In this work, the azetidine-containing fragment was coupled to the dye to create a fluorescent ligand for G-protein coupled receptors, highlighting the utility of this chemistry in creating sophisticated biological probes. chemrxiv.org These probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays to detect enzymatic activity. nih.gov

    Conjugation Chemistry Functional Group on Probe Linkage Formed Type of Probe Developed Reference
    Amide Bond Formation NHS Ester, Carboxylic Acid (with coupling agents)AmideFluorescent probes, Biotinylated affinity probes nih.gov
    Thiourea Formation Isothiocyanate (ITC)ThioureaFluorescently labeled ligands
    Sulfonamide Formation Sulfonyl ChlorideSulfonamideStable tagged compounds
    Michael Addition MaleimideThioether (after reduction of a thiol)Probes for detecting thiols/cysteines nih.gov
    Click Chemistry Alkyne or AzideTriazoleModular probe synthesis via CuAAC or SPAAC rsc.org

    Q & A

    Q. Q1. What are the recommended synthetic routes for preparing 2-(Azetidin-3-yl)-4-methoxypyridine, and how can reaction yields be optimized?

    Methodological Answer: A practical synthesis involves coupling azetidine derivatives with functionalized pyridine precursors. For example:

    • Step 1: Prepare 4-methoxypyridine-2-carbaldehyde via methoxylation of 2-chloropyridine derivatives under basic conditions .
    • Step 2: Introduce the azetidine moiety via reductive amination or nucleophilic substitution. demonstrates a similar approach using 2-hydrazinopyridine and aldehydes in ethanol with catalytic acetic acid, achieving >90% yield. Key optimizations include:
      • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
      • Catalysis: Acidic conditions (e.g., acetic acid) facilitate imine formation.
      • Purification: Vacuum filtration and methanol washing improve purity .

    Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

    Methodological Answer: A multi-technique approach is critical:

    • 1H/13C NMR: Assign methoxy (δ ~3.8–4.0 ppm) and azetidine protons (δ ~3.0–3.5 ppm). reports distinct shifts for analogous structures (e.g., δ 10.72 ppm for imine protons) .
    • FTIR: Identify C-O (1261 cm⁻¹) and C-N (1539 cm⁻¹) stretches .
    • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 334.1556) with <1 ppm error .
    • X-ray crystallography: Resolve azetidine-pyridine dihedral angles (e.g., 15–30°) for conformational analysis .

    Table 1: Key Spectral Data from Analogous Compounds

    TechniqueKey Signals/PeaksReference
    1H NMR (DMSO-d6)δ 3.84 (s, OCH3), δ 5.11 (s, CH2O)
    FTIR1596 cm⁻¹ (C=N), 1131 cm⁻¹ (C-O)
    HRMS[M+H]+ 334.1553 (calc. 334.1556)

    Advanced Research Questions

    Q. Q3. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

    Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level insights:

    • Data collection: Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize absorption errors.
    • Refinement: Apply twin-law corrections for non-merohedral twinning, common in small heterocycles .
    • Validation: Compare torsion angles with DFT-optimized structures to confirm azetidine ring puckering .

    Q. Q4. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR shifts) for this compound?

    Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

    • Variable-temperature NMR: Detect dynamic processes (e.g., azetidine ring inversion) by observing coalescence at elevated temperatures.
    • Solvent screening: Compare DMSO-d6 vs. CDCl3 to identify hydrogen-bonding interactions .
    • Cross-validation: Correlate HRMS isotopic patterns with theoretical distributions to confirm molecular formula .

    Q. Q5. What mechanistic pathways govern the cyclization of intermediates during synthesis?

    Methodological Answer: Cyclization likely proceeds via:

    • Nucleophilic attack: Azetidine nitrogen attacks electrophilic pyridine carbons (e.g., C-2). highlights sodium azide-mediated cyclization in DMF at 90°C for analogous systems .
    • Oxidative conditions: Sodium hypochlorite (NaClO) promotes dehydrogenation, as seen in triazolo-pyridine syntheses (e.g., 91% yield for similar scaffolds) .

    Q. Q6. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

    Methodological Answer:

    • DFT calculations: Compute pKa values for azetidine N-H (~9–10) and pyridine N (~4–5) to predict protonation states.
    • Molecular dynamics (MD): Simulate solvation effects in aqueous vs. organic solvents to assess hydrolytic stability .

    Q. Q7. What experimental conditions are critical for maintaining the stability of this compound during storage?

    Methodological Answer:

    • Temperature: Store at –20°C under inert gas (Ar/N2) to prevent oxidation.
    • Solubility: Use anhydrous DMSO or ethanol; avoid protic solvents (e.g., H2O) to minimize hydrolysis .

    Q. Q8. What pharmacological targets are plausible for this compound based on structural analogs?

    Methodological Answer: Azetidine-pyridine hybrids show promise in:

    • CNS disorders: reports azetidine derivatives (e.g., emraclidine) as muscarinic M4 receptor agonists .
    • Kinase inhibition: Pyridine moieties often target ATP-binding pockets (e.g., tyrosine kinases) .

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